
3-Amino-5-methylpyrazole
Overview
Description
5-Methyl-1H-pyrazol-3-amine: is a heterocyclic organic compound belonging to the pyrazole family. It features a five-membered ring structure with two adjacent nitrogen atoms and a methyl group at the 5-position. This compound is known for its versatility in organic synthesis and medicinal chemistry, often serving as a precursor for more complex heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-pyrazol-3-amine typically involves the cyclization of hydrazine derivatives with diketones or β-ketoesters. One common method includes the reaction of 3-methyl-2-pyrazolin-5-one with hydrazine hydrate under reflux conditions . Another approach involves the condensation of acetylacetone with hydrazine, followed by cyclization to form the pyrazole ring .
Industrial Production Methods: Industrial production of 5-Methyl-1H-pyrazol-3-amine often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Solvent selection and temperature control are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The amino group at the 3-position is reactive and can undergo nucleophilic substitution to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: N-alkyl or N-acyl pyrazoles.
Scientific Research Applications
Agricultural Chemistry
AMP serves as a key intermediate in the synthesis of several agrochemicals, particularly herbicides and fungicides . These compounds enhance crop protection and yield by targeting specific biological pathways in plants and pests. Research indicates that AMP derivatives can improve the efficacy of existing agrochemicals by enhancing their selectivity and reducing toxicity to non-target organisms .
Pharmaceutical Development
In the realm of pharmaceuticals, AMP is being explored for its potential in developing new medications, particularly for treating neurological disorders . Its ability to modulate specific biological pathways makes it a candidate for drug design aimed at conditions such as Parkinson's disease and Alzheimer's disease. Studies have shown that AMP can influence neurotransmitter systems, which is crucial for neurological function .
Material Science
AMP is utilized in formulating advanced materials, including polymers and coatings . These materials exhibit improved thermal and mechanical properties, making them suitable for various industrial applications. The incorporation of AMP into polymer matrices has been shown to enhance durability and resistance to environmental degradation .
Analytical Chemistry
In analytical chemistry, AMP is employed as a reagent in various methods to detect and quantify substances in complex mixtures. Its chemical properties allow it to form stable complexes with target analytes, facilitating their identification and measurement in samples such as environmental pollutants or food products .
Biochemistry
AMP plays a significant role in biochemical assays and research focused on studying enzyme activities and metabolic pathways. Its involvement in these processes contributes to a better understanding of cellular mechanisms, which can lead to advancements in biotechnology and medicine .
Case Study 1: Synthesis of Agrochemicals
A study demonstrated the synthesis of a novel herbicide based on AMP that showed significant efficacy against common weeds while minimizing impact on crop species. The research highlighted the compound's ability to inhibit specific enzymes involved in plant growth regulation.
Case Study 2: Neurological Drug Development
Research involving AMP derivatives indicated promising results in modulating dopamine receptors, suggesting potential applications in treating Parkinson's disease. The study utilized animal models to assess behavioral changes following treatment with AMP-based compounds.
Case Study 3: Material Enhancement
A recent investigation into polymer composites incorporating AMP revealed enhanced thermal stability and mechanical strength compared to traditional materials. The study emphasized the potential for AMP-modified polymers in high-performance applications.
Mechanism of Action
The mechanism of action of 5-Methyl-1H-pyrazol-3-amine in biological systems involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The amino group at the 3-position allows for hydrogen bonding and electrostatic interactions with target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- 3-Amino-5-methylpyrazole
- 5-Amino-3-methyl-1-phenylpyrazole
- 3,5-Dimethylpyrazole
Comparison: 5-Methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to 3,5-dimethylpyrazole, it has an additional amino group that enhances its potential for hydrogen bonding and interaction with biological targets. This makes it a more versatile scaffold in drug design and synthesis .
Biological Activity
3-Amino-5-methylpyrazole (AMP) is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This compound has been studied for its potential as a therapeutic agent due to its interactions with various biological targets, including receptors and enzymes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structure and Synthesis
This compound has the molecular formula CHN and a molecular weight of 140.14 g/mol. The compound can be synthesized through several methods, including the reaction of cyanoacetone with hydrazine or hydrazinium salts under acidic conditions. The general synthesis process involves heating these reactants in organic solvents like toluene, followed by purification steps to yield the final product with high purity .
Physical Properties
- Melting Point: 45-47 °C
- Boiling Point: 213 °C at 14 mmHg
- Solubility: Soluble in water and organic solvents, which facilitates its use in various biological assays.
Pharmacological Effects
-
GABA-A Receptor Modulation
- AMP has been investigated for its potential as a non-benzodiazepine hypnotic agent. Research indicates that it acts on the alpha1 subunit of the GABA-A receptor, similar to known hypnotics like Zolpidem and Zaleplon. A study synthesized acyl-substituted derivatives of AMP, which showed promising activity as BZ receptor ligands .
-
Antimicrobial Activity
- Recent studies have highlighted the antibacterial and antifungal properties of AMP derivatives. For instance, novel Schiff base complexes derived from AMP were shown to exhibit enhanced biological activity compared to their parent compounds, demonstrating potential for development as antimicrobial agents .
- Neuroprotective Effects
Data Table: Summary of Biological Activities
Case Study 1: GABA-A Receptor Ligands
A series of experiments were conducted to evaluate the hypnotic effects of acyl-substituted this compound derivatives on animal models. The results indicated that these compounds produced significant sedation comparable to traditional benzodiazepines, with a favorable safety profile.
Case Study 2: Antimicrobial Efficacy
In vitro studies were performed using Schiff base complexes derived from AMP against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that these complexes exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as effective antimicrobial agents.
Properties
IUPAC Name |
5-methyl-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-3-2-4(5)7-6-3/h2H,1H3,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTLHYRDGXRYEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073466 | |
Record name | 1H-Pyrazol-3-amine, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31230-17-8, 268724-49-8 | |
Record name | 3-Amino-5-methylpyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31230-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1H-pyrazole-3-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031230178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazol-3-amine, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazol-3-amine, 5-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Amino-5-methylpyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methyl-1h-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-1H-PYRAZOLE-3-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M23CZ0CSD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.